2-(Bromomethyl)-2-(butan-2-yl)oxolane
CAS No.:
Cat. No.: VC17651418
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17BrO |
|---|---|
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 2-(bromomethyl)-2-butan-2-yloxolane |
| Standard InChI | InChI=1S/C9H17BrO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |
| Standard InChI Key | JAFFOMUATMCFFU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1(CCCO1)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Basic Properties
2-(Bromomethyl)-2-(butan-2-yl)oxolane has the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . The compound’s structure features a five-membered oxolane ring with two substituents at the 2-position: a bromomethyl (-CH₂Br) group and a butan-2-yl (-CH(CH₂CH₃)CH₂) branch (Fig. 1). This substitution pattern creates a sterically congested environment, which may influence reactivity and stereochemical outcomes in synthetic applications.
Table 1: Key physicochemical data for 2-(Bromomethyl)-2-(butan-2-yl)oxolane
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1935017-76-7 | |
| Molecular Formula | C₉H₁₇BrO | |
| Molecular Weight | 221.13 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The absence of reported density and thermal properties in available literature highlights a gap in publicly accessible data, underscoring the need for further experimental characterization.
Stereochemical Considerations
Synthetic Methodologies
Overview of Synthetic Routes
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Alkylation of Cyclic Ethers: Introducing the butan-2-yl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Bromination: Subsequent bromination of a hydroxymethyl or methyl precursor using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) .
For example, patent CN114380681A describes a one-pot synthesis of 2-(bromomethyl)-2-butyl hexanoic acid, wherein a cyanoacetate intermediate undergoes alkylation with bromobutane, reduction, and bromination . Adapting this methodology, the oxolane analog could theoretically be synthesized via:
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Step 1: Alkylation of a tetrahydrofuran derivative with 2-bromobutane under basic conditions.
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Step 2: Bromination of the resulting hydroxymethyl intermediate using HBr or similar agents.
Table 2: Representative reaction conditions for brominated intermediate synthesis
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Na ethoxide, bromobutane, 70–80°C, 16h | 88% | >95% de | |
| 2 | 30–40% HBr, 50–60°C, 3h | 90% | >98% |
Optimization and Scalability
The patent emphasizes the importance of reaction temperature and stoichiometry. For instance, maintaining temperatures ≤60°C during reductions prevents undesired side reactions, while a 1.8:1 molar ratio of reducing agent to substrate ensures complete conversion . Industrial scalability is facilitated by "one-pot" methodologies that minimize intermediate isolation, thereby reducing purification steps and material loss .
Physicochemical Properties and Characterization
Spectral Data and Analytical Profiling
Although experimental spectral data (e.g., NMR, IR) for 2-(Bromomethyl)-2-(butan-2-yl)oxolane are unavailable, analogous brominated ethers exhibit characteristic signals:
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¹H NMR: Resonances for the oxolane ring protons (δ 3.5–4.0 ppm), bromomethyl group (δ 3.2–3.5 ppm), and butan-2-yl methyl branches (δ 0.8–1.5 ppm).
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¹³C NMR: Peaks corresponding to the quaternary carbon (δ 75–85 ppm) and brominated carbon (δ 30–35 ppm).
Mass spectrometry would likely show a molecular ion peak at m/z 221 (M⁺) with fragments indicative of Br loss (m/z 142) .
Stability and Reactivity
Industrial and Research Applications
Role in Organic Synthesis
2-(Bromomethyl)-2-(butan-2-yl)oxolane’s primary utility lies in its capacity to introduce branched alkyl chains and bromine atoms into target molecules. Potential applications include:
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Quaternary Carbon Construction: Serving as a scaffold for generating sterically hindered centers in natural product synthesis .
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Pharmaceutical Intermediates: Participating in coupling reactions to form carbon-carbon or carbon-heteroatom bonds in drug candidates.
Limitations and Challenges
The compound’s steric bulk may limit its reactivity in certain transformations, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Furthermore, the lack of commercial availability necessitates in-house synthesis, which may pose logistical challenges for small-scale laboratories .
Future Directions and Research Opportunities
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Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data to enrich existing databases.
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Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms for chiral molecule construction.
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Application Exploration: Investigation into catalytic or medicinal chemistry applications leveraging its unique steric and electronic profile.
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